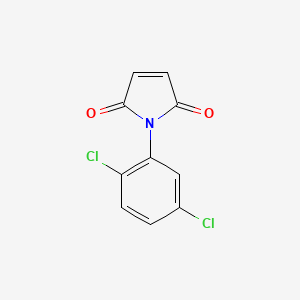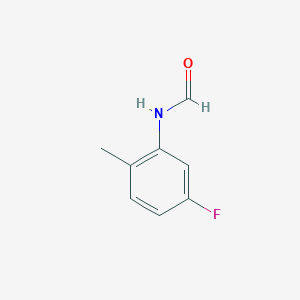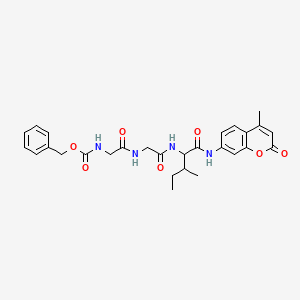
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin
Vue d'ensemble
Description
The compound "7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin" is a derivative of 7-amino-4-methylcoumarin, which is a fluorescent marker used for the sensitive detection of proteinases . The compound is likely to be used in biochemical assays and could have applications in the study of enzyme kinetics and substrate specificity.
Synthesis Analysis
The synthesis of 7-amino-4-methylcoumarin derivatives involves several steps, starting from basic coumarin structures. A new synthesis method for 7-amino-4-methylcoumarin has been proposed, which starts from m-aminophenol and involves acylation, condensation with acetoacetic ester, and heating with concentrated alkali to yield the final product . This method could potentially be adapted to synthesize the specific benzyloxycarbonylglycyl-glycyl-leucyl derivative by introducing the peptide moiety at the appropriate step in the synthesis.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a benzopyrone backbone. The specific substitution at the 7-amino position with a peptide chain would influence the molecular conformation and potentially the fluorescence properties of the compound. The structure of similar compounds has been identified using techniques such as IR, NMR, and MS analysis .
Chemical Reactions Analysis
7-Aminocoumarins can undergo various chemical reactions. For instance, they can react with triethyloxonium tetrafluoroborate to form benzopyrylium salts, which can further react with sodium derivatives of compounds containing an active methylene group to yield substituted 2-methylene-2H-1-benzopyrans . The specific benzyloxycarbonylglycyl-glycyl-leucyl derivative would likely have different reactivity due to the presence of the peptide chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-amino-4-methylcoumarin derivatives are influenced by their substituents. The fluorescence properties are of particular interest for biochemical applications. The spectral-luminescence characteristics of these compounds are important for their use as fluorescent probes . The introduction of a peptide chain at the 7-amino position would modify these properties, potentially enhancing the specificity and sensitivity of the compound for proteinase detection .
Applications De Recherche Scientifique
Recherche sur l'activité du protéasome
Ce composé est un substrat fluorogène pour l'activité chymotrypsine-like du protéasome 20S . Les protéasomes sont des complexes protéiques qui dégradent les protéines inutiles ou endommagées par protéolyse, une réaction chimique qui rompt les liaisons peptidiques. Cela rend le composé utile dans la recherche liée à la fonction du protéasome et aux maladies associées, telles que le cancer et les troubles neurodégénératifs.
Études de cinétique enzymatique
Le composé peut être utilisé dans des études de cinétique enzymatique . La cinétique enzymatique est l'étude des réactions chimiques catalysées par les enzymes. La fluorescence du composé permet un suivi en temps réel de la réaction, ce qui peut fournir des informations précieuses sur l'activité de l'enzyme et les vitesses de réaction.
Découverte et développement de médicaments
Compte tenu de son rôle de substrat pour l'activité du protéasome, ce composé pourrait potentiellement être utilisé dans la découverte et le développement de médicaments . En étudiant comment ce composé interagit avec le protéasome, les chercheurs pourraient être en mesure de développer de nouveaux médicaments capables de moduler l'activité du protéasome.
Essais biochimiques
Les propriétés fluorescentes du composé le rendent utile dans les essais biochimiques . Ce sont des tests qui mesurent la présence ou l'activité d'une substance dans un échantillon biologique. La fluorescence du composé peut être utilisée pour signaler la présence ou l'activité du protéasome ou d'autres enzymes.
Analyse de l'activité des protéases et des peptidases
Le composé est un substrat fluorogène sensible pour les subtilisines BPN′ et Carlsberg . Les subtilisines sont une famille de protéases, ou d'enzymes qui décomposent les protéines. Cela rend le composé utile dans l'analyse de l'activité de celles-ci et potentiellement d'autres protéases et peptidases.
Conception de sondes fluorescentes innovantes
Le composé est une sonde fluorescente innovante conçue spécifiquement pour détecter les protéases et autres enzymes . Cela en fait un outil précieux dans la conception de nouvelles sondes fluorescentes pour la recherche biochimique.
Mécanisme D'action
Target of Action
The primary target of the compound 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, also known as benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate, is the chymotrypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
This compound acts as a fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome . A fluorogenic substrate is a molecule that releases a fluorescent product upon enzymatic activity. In this case, the enzymatic activity of the 20S proteasome on the compound results in the release of a fluorescent signal .
Biochemical Pathways
The compound is involved in the protein degradation pathway via the 20S proteasome . The 20S proteasome is part of the ubiquitin-proteasome system, the primary mechanism for the degradation of intracellular proteins. The fluorescent signal released upon degradation of the compound can be used to monitor the activity of the 20S proteasome and, by extension, the protein degradation pathway .
Result of Action
The enzymatic action of the 20S proteasome on the compound results in the release of a fluorescent signal . This signal can be detected and quantified, providing a measure of the activity of the 20S proteasome . This can be useful in various research and diagnostic applications, such as studying the role of protein degradation in disease processes .
Propriétés
IUPAC Name |
benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGGCCQOBMCUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913653 | |
| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97792-39-7 | |
| Record name | 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




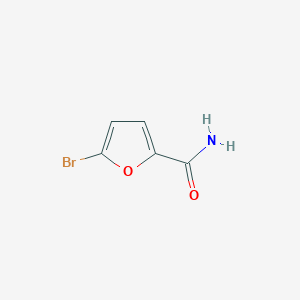
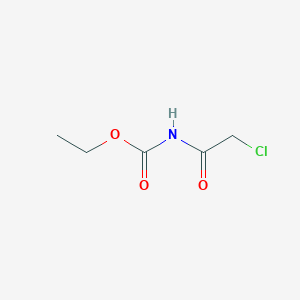

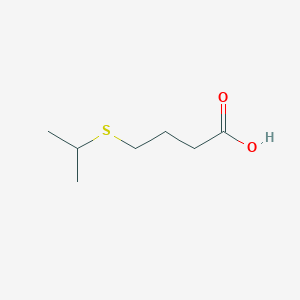
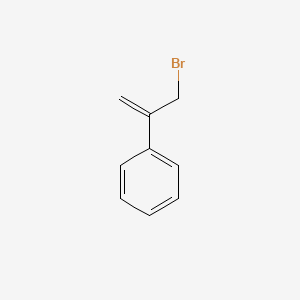
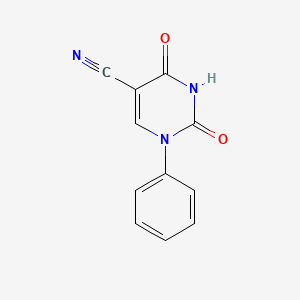
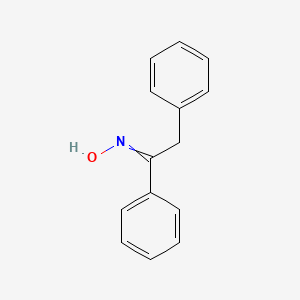
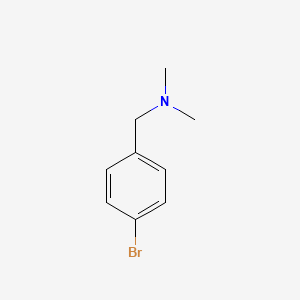
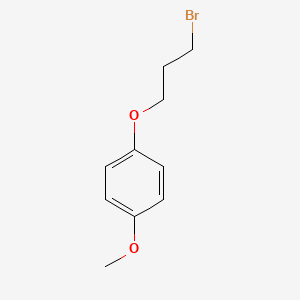
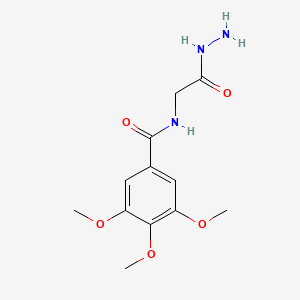
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
